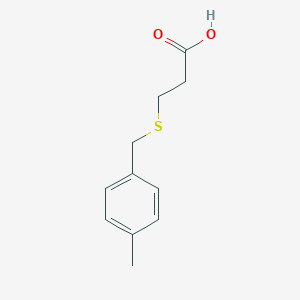

3-(4-Methyl-benzylsulfanyl)-propionic acid

Overview

Description

“3-(4-Methyl-benzylsulfanyl)-propionic acid” is an organic compound containing a propionic acid group (-CH2CH2COOH), a methyl-benzyl group (C6H4-CH2-CH3), and a sulfanyl group (-SH). The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyl derivative with a compound containing the propionic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s aromaticity, while the propionic acid group could make the compound acidic. The sulfanyl group might participate in hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acid group might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfanyl group could be oxidized to a sulfonyl group, and the benzyl group might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxylic acid group and the less polar benzyl group. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

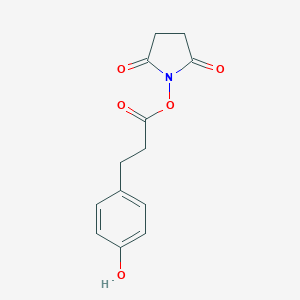

Synthesis of Supramolecular Dendrimers : Methyl esters of 3-(4-hydroxyphenyl)propionic and other related acids were used in the synthesis of up to four generations of three libraries of 3-phenylpropyl dendrons. These dendrons self-assemble into supramolecular dendrimers, demonstrating the generality of the self-assembly concept based on amphiphilic dendrons (Percec et al., 2006).

Catalyst in Synthesis of Antimicrobial Compounds : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester served as a recyclable catalyst in the synthesis of antimicrobial compounds, showing its potential in pharmaceutical applications (Tayebi et al., 2011).

Starting Material for Heterocyclic Compounds : 3-(4-Phenyl) benzoyl propionic acid was utilized as the starting material for synthesizing various heterocyclic compounds, highlighting its role in organic synthesis (Soliman et al., 2010).

FLAP Inhibitor for Skin Disorders : A derivative, 3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl}-2,2-dimethyl-propionic acid, was identified as a potential topical agent for treating skin disorders involving leukotriene production (Stock et al., 2010).

Synthesis of Antibacterial and Antifungal Compounds : Derivatives of 3-3-(4-methyl-benzoyl)propionic acid were synthesized and showed significant antifungal and moderate antibacterial activity, indicating their potential in developing new antimicrobial agents (Husain et al., 2006).

Investigation in Metabolic Disorders : In a study related to propionic acidemia and methylmalonic acidemia, derivatives of propionic acid, including 3-Methyladipic, 4-methylpimelic, and 4-methylsuberic acids, were identified in human physiological fluids, contributing to the understanding of these metabolic disorders (Jakobs et al., 1984).

Effects on Thermal Behavior of Nitrocellulose : 3-Dodecylsulfanyl-propionic acid and its derivatives were studied for their effects on the degradation of nitrocellulose, demonstrating their potential application in the field of propellants and explosives (Katoh et al., 2007).

Recovery in Fermentation Processes : The compound has been studied in the context of recovering propionic acid from fermentation broth, demonstrating its significance in biotechnological applications (Keshav et al., 2009).

Mechanism of Action

- One possibility is that it undergoes Suzuki–Miyaura coupling , a transition metal-catalyzed carbon–carbon bond-forming reaction. In this process:

- The compound could also participate in other reactions, such as benzylic oxidations or reductions .

Mode of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGBHTAZBLVTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400759 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-benzylsulfanyl)-propionic acid | |

CAS RN |

78981-22-3 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

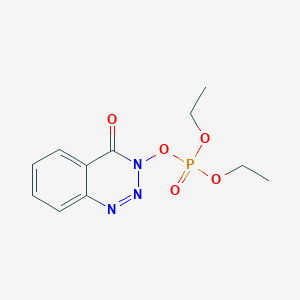

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.